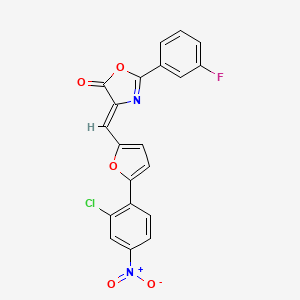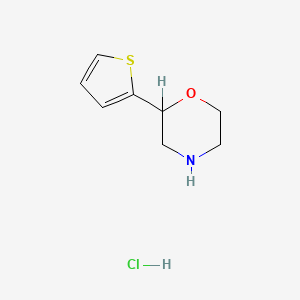![molecular formula C8H6BrNO2 B6253037 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one CAS No. 1256805-52-3](/img/no-structure.png)
2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one is a complex organic compound that is of significant interest in the field of chemistry and related areas of research. It is a scaffold present in many natural products with potent biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 4H-chromene-3-carbaldehydes and their areno-condensed analogues with hetero- and carbocyclic 1,3-dicarbonyl compounds in acetic acid . Ammonium acetate is used as a green catalyst for the reaction . The process also involves the subsequent Knoevenagel condensation and 6p-electrocyclization of the 1-oxatriene intermediates formed .Molecular Structure Analysis
The molecular formula of this compound is C8H6BrNO2. The molecular weight is 228.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include formal [3 + 3]-cycloaddition, including the Knoevenagel condensation followed by 6 -electrocyclization . The net result is the formation of a new stereocenter adjacent to the pyran oxygen atom, two -bonds and ring .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one involves the synthesis of a pyridine ring, followed by the formation of a pyran ring and the introduction of a bromine atom at the 2-position of the pyran ring.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethyl acetoacetate", "malononitrile", "bromine", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-pyridinecarboxylic acid by reacting 2-pyridinecarboxaldehyde with sodium hydroxide in ethanol.", "Step 2: Synthesis of 2-pyridinecarboxylic acid ethyl ester by reacting 2-pyridinecarboxylic acid with ethanol and acetic acid.", "Step 3: Synthesis of 2-(1-ethyl-2-oxopropyl)pyridine by reacting 2-pyridinecarboxylic acid ethyl ester with ethyl acetoacetate and sodium ethoxide.", "Step 4: Synthesis of 2-(1-ethyl-2-oxopropyl)pyridine-3-carbonitrile by reacting 2-(1-ethyl-2-oxopropyl)pyridine with malononitrile and sodium ethoxide.", "Step 5: Synthesis of 2-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-5-one by reacting 2-(1-ethyl-2-oxopropyl)pyridine-3-carbonitrile with bromine and sodium hydroxide in ethanol to form the pyran ring and introduce the bromine atom at the 2-position of the pyran ring." ] } | |
Número CAS |
1256805-52-3 |
Fórmula molecular |
C8H6BrNO2 |
Peso molecular |
228 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




